molecular formula C18H18O5 B3030314 2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one CAS No. 88700-33-8

2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one

Cat. No.: B3030314
CAS No.: 88700-33-8
M. Wt: 314.3 g/mol
InChI Key: OOHKTNVQRTUZRS-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes a benzopyran ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds with altered functional groups.

Scientific Research Applications

2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Shares a similar core structure but lacks the methoxybenzyl group.

    4-Hydroxy-2-quinolones: Contains a different ring system but exhibits similar biological activities.

Uniqueness

2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8,12,19-20H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKTNVQRTUZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
Reactant of Route 2
2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
Reactant of Route 3
2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
Reactant of Route 4
2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
Reactant of Route 5
2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
Reactant of Route 6
2,3-Dihydro-3-(4-methoxybenzyl)-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one

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